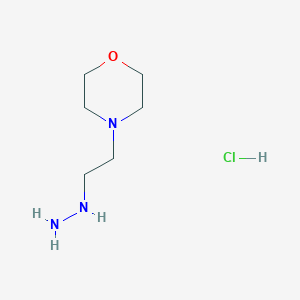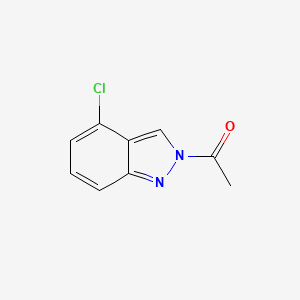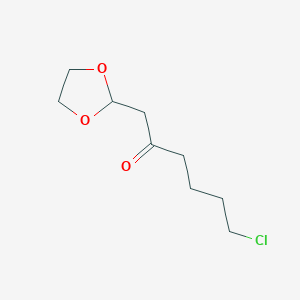![molecular formula C9H11Cl2N3 B1456368 2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride CAS No. 1258504-40-3](/img/structure/B1456368.png)
2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride consists of a central pyrrolopyridine ring with a chloro-substituted pyridine moiety attached. The N atom of the central pyridine ring and the pyridine-N atom of the pyrrolopyridine group are both protonated. Crystallographic studies reveal its complex hydrogen-bonded framework structure .
Aplicaciones Científicas De Investigación
Subheading DNA Binding and Anticancer Applications
Complexes of certain tridentate ligands, including variations of pyrrolopyridine derivatives, have shown significant DNA binding propensity, revealing potential applications in DNA interaction studies and anticancer research. For instance, Cu(II) complexes of these ligands demonstrated good DNA binding affinity, minor structural changes in DNA upon binding, and notable DNA cleavage activity, suggesting their role in therapeutic and biochemical applications. In vitro cytotoxicity assays of these complexes further indicated their potential low toxicity for various cancer cell lines, marking them as candidates for further anticancer studies (Kumar et al., 2012).
Chemical Synthesis and Structural Analysis
Subheading Synthesis and Characterization in Chemical Research
Research in the realm of pyrrolopyridine derivatives also encompasses various aspects of chemical synthesis and structural analysis. Studies have detailed the synthesis of complexes and explored their structural characteristics using methods like X-ray crystallography. For instance, the reaction between 2-[2-(aminoethyl)amino]ethanol and pyridine-2-carbaldehyde yielded mixtures containing specific pyrrolopyridine derivatives, which upon treatment with metal chlorides, resulted in complexes characterized by spectral analysis and single-crystal X-ray diffraction. Such research provides foundational knowledge on the molecular architecture and interaction capabilities of these compounds, contributing to their potential utility in various chemical and biological applications (Mardani et al., 2019).
Mecanismo De Acción
Target of Action
The primary target of 2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride is a receptor called colony-stimulating factor-1 receptor (CSF-1R) . This receptor plays a crucial role in the regulation of survival, proliferation, and differentiation of mononuclear phagocytes, a group of immune cells that includes macrophages .
Mode of Action
The compound acts by inhibiting the CSF-1R . This inhibition blocks the attachment of a protein called macrophage colony-stimulating factor (M-CSF) to the CSF-1R . M-CSF is known to stimulate immune cells called macrophages .
Biochemical Pathways
By inhibiting the CSF-1R, the compound disrupts the normal signaling pathways of macrophages. This disruption leads to a decrease in the accumulation of macrophages in certain areas, such as the joints
Result of Action
The inhibition of CSF-1R by 2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride results in a significant reduction in the migration and invasion abilities of certain cells . Specifically, it has been shown to reduce the accumulation of macrophages in the joints, which can lead to the formation of outgrowths .
Análisis Bioquímico
Biochemical Properties
2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. This compound has been shown to interact with several key enzymes, including receptor tyrosine kinases such as colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These interactions are primarily inhibitory, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the migration and invasion abilities of certain cancer cell lines, such as 4T1 cells . Additionally, it affects gene expression by downregulating genes involved in cell cycle progression and upregulating genes associated with apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound forms hydrogen bonds and other non-covalent interactions with the active sites of target enzymes, leading to their inhibition . This inhibition disrupts the phosphorylation events necessary for signal transduction, ultimately affecting cellular responses such as proliferation and survival.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied in laboratory settings. The compound is relatively stable under standard storage conditions, but it may degrade upon prolonged exposure to light and moisture . Long-term studies have shown that its inhibitory effects on cellular function can persist for extended periods, although the degree of inhibition may decrease over time due to degradation.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes involved in drug metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites These metabolites may retain some biological activity or be further processed for excretion
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation are influenced by factors such as membrane permeability and binding affinity to intracellular proteins.
Subcellular Localization
Within cells, this compound exhibits specific subcellular localization patterns. The compound is often found in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its activity and function in those compartments.
Propiedades
IUPAC Name |
2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3.ClH/c10-7-3-8-6(1-2-11)4-12-9(8)13-5-7;/h3-5H,1-2,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQFVNJZXCTOAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)CCN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258504-40-3 | |
| Record name | 2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 4-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1456288.png)






amine](/img/structure/B1456303.png)
![6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid](/img/structure/B1456304.png)
![Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1456305.png)
![Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride](/img/structure/B1456307.png)